Dimethyl d-tartrate

Catalog No.
S1507281
CAS No.
13171-64-7
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl d-tartrate

CAS Number

13171-64-7

Product Name

Dimethyl d-tartrate

IUPAC Name

dimethyl (2S,3S)-2,3-dihydroxybutanedioate

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1

InChI Key

PVRATXCXJDHJJN-IMJSIDKUSA-N

SMILES

COC(=O)C(C(C(=O)OC)O)O

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)O)O

Chiral Synthesis:

Dimethyl D-tartrate is a valuable chiral building block in organic synthesis, particularly for the preparation of other chiral compounds. Its chiral center, the carbon atom with four different substituents, allows for the introduction of chirality into other molecules. Researchers can utilize this property to synthesize various enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and natural products [, ].

Asymmetric Catalysis:

Dimethyl D-tartrate can act as a ligand in asymmetric catalysis, influencing the reaction rate and favoring the formation of one enantiomer over another. This application is crucial in the development of new drugs and other chiral molecules, where specific enantiomers often exhibit distinct biological activities [, ].

Material Science:

Recent research explores the potential of dimethyl D-tartrate in the development of novel materials. For instance, studies have investigated its use in the synthesis of chiral ionic liquids, which hold promise for applications in separation science, drug delivery, and catalysis [, ].

  • Origin: DMT can be synthesized from d-tartaric acid through esterification with methanol []. It can also be isolated from natural sources like grapes, but the process is less common.
  • Significance: DMT serves as a chiral building block in organic synthesis []. It's also used as a precursor for the synthesis of other chiral compounds and as a solvent in certain research applications.

Molecular Structure Analysis

DMT has the chemical formula C6H10O6. Its key structural features include:

  • Ester groups: Two methyl groups are bonded to the carboxylic acid groups of d-tartaric acid through ester linkages (C-O-C). These linkages contribute to the overall polarity of the molecule [].
  • Chiral center: The two hydroxyl groups (OH) on the central carbon atoms create a chiral center. This specific DMT molecule has the d-configuration, meaning the hydroxyl groups have a specific spatial arrangement [].

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, DMT can be synthesized from d-tartaric acid through esterification with methanol [].
d-tartaric acid + 2 CH3OH  → DMT + 2 H2O
  • Hydrolysis: DMT can undergo hydrolysis in acidic or basic conditions, breaking down back into d-tartaric acid and methanol [].
DMT + H2O → d-tartaric acid + 2 CH3OH
  • Other reactions: DMT can participate in various organic reactions due to its functional groups, including acylation, alkylation, and condensation reactions. However, specific reaction details depend on the intended application [].

Physical And Chemical Properties Analysis

  • Melting point: 57-60 °C (decomposition) [].
  • Boiling point: 158 °C/0.2 mmHg (literature value) [].
  • Solubility: Soluble in water, ethanol, and other polar organic solvents [].
  • Specific rotation: [α]20/D −21° (c = 2.5 in H2O) []. This indicates the molecule's ability to rotate plane-polarized light due to its chirality.
  • Toxicity: Limited data exists on the specific toxicity of DMT. However, it's recommended to handle it with care as it's an organic compound [].
  • Flammability: DMT is likely flammable based on its organic structure. Proper handling and storage procedures are necessary [].

XLogP3

-1

Other CAS

5057-96-5
13171-64-7

Wikipedia

Dimethyl (2S,3S)-2,3-dihydroxybutanedioate

Dates

Modify: 2023-08-15

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